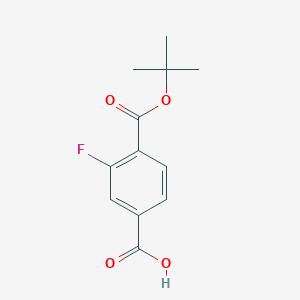

4-(叔丁氧羰基)-3-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The compound has a molecular weight of 222.04 g/mol . It has a melting point of 100-106°C, a boiling point of 351.8±25.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 . It is slightly soluble in water .科学研究应用

合成和材料科学

叔丁基相关化合物的一个显著应用是在材料科学领域,它们作为前体或中间体用于合成具有特定性质的复杂分子或材料。例如,Yan 和 Zhao (2005) 的研究讨论了叔丁基苯甲酸的改性,以创建一个功能性分子桥。这个桥既可以通过酰胺氧原子与铽离子配位,又可以与基质前体进行原位溶胶-凝胶过程,从而产生新型的发光铽无机/有机杂化材料 (Yan & Zhao, 2005).

有机合成

在有机化学中,叔丁基过氧苯甲酸 (TBPB) 已被证明可以促进 1,3-二羰基化合物的直接 α-甲基化,提供了一种以中等至良好的收率获得 α-甲基衍生物的方法。TBPB 扮演着双重角色,既作为甲基来源,又作为自由基引发剂。这个例子说明了叔丁基化合物在促进新型有机反应中的多功能性 (Guo et al., 2014).

化学反应和机理

叔丁基化合物在理解化学反应机理中也至关重要,例如原子碳对苯环的攻击方式。Armstrong、Zheng 和 Shevlin 的研究 (1998) 提供了叔丁基化合物如何与原子碳反应的见解,展示了最初的 C-H 插入作为攻击方式的偏好,这对于化学合成和反应途径的理解具有影响 (Armstrong, Zheng, & Shevlin, 1998).

高级化学合成

进一步探索化学合成的领域,Kindra 和 Evans (2014) 展示了使用 CO2 插入化学对相关化合物 3,5-二叔丁基-4-羟基苯甲酸进行铋基环状合成。这项研究举例说明了叔丁基化合物在高级合成技术中的应用,通过利用 CO2 作为原材料为绿色化学做出贡献 (Kindra & Evans, 2014).

作用机制

Target of Action

Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis, suggesting that this compound may interact with amino acids or proteins .

Mode of Action

The 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid, as a Boc-protected compound, likely acts as a protecting group in organic synthesis. The Boc group is acid-labile, meaning it can be removed under acidic conditions . This property allows the compound to protect sensitive parts of a molecule during chemical reactions, then be removed to reveal the original functional group .

Biochemical Pathways

Boc-protected compounds are often used in the synthesis of peptides . Therefore, it’s plausible that this compound could influence the biochemical pathways involving these peptides.

Pharmacokinetics

In this case, the Boc group could potentially affect the compound’s solubility and stability, thereby influencing its bioavailability .

Result of Action

As a boc-protected compound, it likely plays a role in the synthesis of complex molecules, potentially influencing cellular processes that involve these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid. Factors such as pH can affect the stability of the Boc group, as it is removed under acidic conditions . Additionally, the compound’s interaction with its environment could be influenced by factors such as temperature, solvent, and the presence of other chemical species.

安全和危害

未来方向

The use of amino acid ionic liquids (AAILs) for organic synthesis has been explored due to their multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared to expand the applicability of AAILs .

属性

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENRTSFIBLMLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)